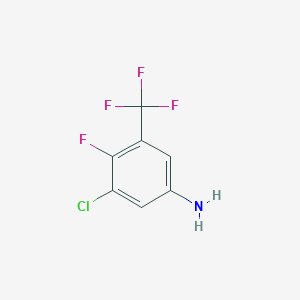

3-Chloro-4-fluoro-5-(trifluoromethyl)aniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-chloro-4-fluoro-5-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClF4N/c8-5-2-3(13)1-4(6(5)9)7(10,11)12/h1-2H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAHNTLCBWGVHDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(F)(F)F)F)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClF4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30652293 | |

| Record name | 3-Chloro-4-fluoro-5-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30652293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

914225-61-9 | |

| Record name | 3-Chloro-4-fluoro-5-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30652293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Chloro-4-fluoro-5-(trifluoromethyl)aniline (CAS Number: 914225-61-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloro-4-fluoro-5-(trifluoromethyl)aniline is a highly functionalized aromatic amine that serves as a critical building block in modern organic synthesis. Its unique substitution pattern, featuring chloro, fluoro, and trifluoromethyl groups, imparts distinct electronic and steric properties, making it a valuable intermediate in the development of novel pharmaceuticals and agrochemicals.[1][2] The strategic incorporation of the trifluoromethyl group is particularly noteworthy for its ability to enhance key molecular properties such as lipophilicity and metabolic stability, which are crucial for the efficacy of drug candidates.[1] This guide provides a comprehensive overview of the synthesis, physicochemical properties, spectroscopic data, and applications of this versatile compound, offering a technical resource for professionals in the field.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis and for ensuring safe handling.

| Property | Value | Source |

| CAS Number | 914225-61-9 | [2] |

| Molecular Formula | C₇H₄ClF₄N | [2] |

| Molecular Weight | 213.56 g/mol | [2] |

| Boiling Point | 235.7 ± 40.0 °C | [2] |

| Storage Temperature | 2-8°C | [2] |

Synthesis Pathways

A key precursor, 3-chloro-4-fluoro-5-nitrobenzotrifluoride, can be synthesized from 3,4-dichloro-5-nitrobenzotrifluoride by reacting it with anhydrous potassium fluoride.[3] The subsequent reduction of the nitro group to an amine would yield the target compound, this compound. This reduction is a standard transformation in organic chemistry and can be achieved through various methods, such as catalytic hydrogenation or using reducing agents like iron in acidic media.

Inferred Experimental Protocol: Reduction of 3-chloro-4-fluoro-5-nitrobenzotrifluoride

This protocol is a generalized procedure based on common methods for the reduction of aromatic nitro compounds and should be optimized for specific laboratory conditions.

Materials:

-

3-chloro-4-fluoro-5-nitrobenzotrifluoride

-

Iron powder

-

Ammonium chloride

-

Ethanol

-

Water

-

Ethyl acetate (for extraction)

-

Anhydrous sodium sulfate (for drying)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3-chloro-4-fluoro-5-nitrobenzotrifluoride in a mixture of ethanol and water.

-

To this suspension, add iron powder and ammonium chloride.

-

Heat the reaction mixture to reflux with vigorous stirring. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion of the reaction, cool the mixture to room temperature and filter it through a pad of celite to remove the iron salts.

-

Concentrate the filtrate under reduced pressure to remove the ethanol.

-

Extract the aqueous residue with ethyl acetate.

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

The crude product can be further purified by column chromatography or distillation.

Caption: Inferred synthesis of this compound.

Spectroscopic Analysis

Detailed experimental spectroscopic data for this compound is not widely published. However, based on the analysis of structurally similar compounds, the following spectral characteristics can be predicted.

¹H NMR

The proton NMR spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two aromatic protons. The chemical shifts and coupling patterns will be influenced by the surrounding chloro, fluoro, and trifluoromethyl substituents. The amine protons will appear as a broad singlet, with its chemical shift being dependent on the solvent and concentration.

¹³C NMR

The carbon NMR spectrum will display seven signals, one for each of the seven carbon atoms in the molecule. The carbon attached to the trifluoromethyl group will exhibit a characteristic quartet due to coupling with the three fluorine atoms.

¹⁹F NMR

The fluorine NMR spectrum is a powerful tool for characterizing this molecule. It is expected to show two signals: one for the fluorine atom attached to the aromatic ring and another for the trifluoromethyl group.

Mass Spectrometry

The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (213.56 g/mol ). The isotopic pattern of the molecular ion peak will reveal the presence of one chlorine atom, with a characteristic M+2 peak approximately one-third the intensity of the molecular ion peak.

Applications in Drug Discovery and Agrochemicals

This compound is a valuable intermediate in the synthesis of complex molecules for the pharmaceutical and agrochemical industries.[1] The presence of multiple halogen substituents and a trifluoromethyl group makes it an attractive starting material for creating molecules with enhanced biological activity and improved pharmacokinetic profiles.[1]

While specific examples of its use in the synthesis of commercial drugs are not prevalent in public literature, its structural motifs are found in various kinase inhibitors and other therapeutic agents. The aniline functional group provides a reactive handle for a variety of chemical transformations, including amide bond formation, nucleophilic aromatic substitution, and cross-coupling reactions. These reactions are fundamental in the construction of the complex molecular architectures often required for potent and selective biological activity.

Caption: Key application areas for this compound.

Safety and Handling

As with all chemical reagents, proper safety precautions should be taken when handling this compound. It is advisable to handle the compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust or vapors and prevent contact with skin and eyes. In case of contact, rinse the affected area with copious amounts of water and seek medical attention if irritation persists.

References

An In-Depth Technical Guide to 3-Chloro-4-fluoro-5-(trifluoromethyl)aniline: A Keystone Intermediate in Modern Chemistry

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on 3-Chloro-4-fluoro-5-(trifluoromethyl)aniline. It delves into the compound's fundamental properties, a robust synthetic pathway, and its critical role as a building block in the development of advanced pharmaceutical and agrochemical agents.

Introduction: The Strategic Importance of a Multifunctional Building Block

This compound, identified by its CAS Number 914225-61-9, is a highly functionalized aromatic amine.[1] Its molecular architecture is strategically designed for versatility in organic synthesis. The aniline core provides a reactive nucleophilic amine group, while the trisubstituted aromatic ring—featuring chloro, fluoro, and trifluoromethyl groups—exerts profound control over the molecule's electronic and steric properties.

These substituents are not merely passive additions; they are crucial for imparting desirable characteristics to the final target molecules. The trifluoromethyl (-CF3) group, a strong electron-withdrawing moiety, is particularly significant. It is known to enhance the lipophilicity and metabolic stability of compounds, properties that are highly sought after in the design of new pharmaceuticals to improve their pharmacokinetic profiles. Similarly, the presence of chlorine and fluorine atoms provides additional handles for synthetic modification and can influence binding affinities with biological targets.[2] Consequently, this aniline derivative has emerged as a crucial intermediate in the synthesis of specialized molecules, from enzyme inhibitors and receptor modulators in medicine to potent herbicides and pesticides in agriculture.[2]

Physicochemical and Safety Profile

Accurate characterization is the bedrock of reproducible science. The key identifiers and physicochemical properties of this compound are summarized below. While extensive experimental data for this specific molecule is not widely published, the provided information is based on reliable supplier data.

Table 1: Core Compound Properties and Identifiers

| Property | Value | Source(s) |

| CAS Number | 914225-61-9 | [1] |

| Molecular Formula | C₇H₄ClF₄N | [1] |

| Molecular Weight | 213.56 g/mol | [1] |

| Appearance | Not specified (typically an oil or solid) | |

| Boiling Point | 235.7 ± 40.0 °C (Predicted) | [2] |

| Storage Conditions | 2-8°C, under inert atmosphere | [2] |

| Purity (Typical) | ≥98.0% |

Safety and Handling

As with any halogenated aromatic compound, proper handling of this compound is imperative. The following information is a synthesis of typical hazards associated with compounds of this class. Users must consult the specific Safety Data Sheet (SDS) provided by their supplier before handling.

-

Primary Hazards: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.

-

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection. Use in a well-ventilated area or under a fume hood.

-

First Aid Measures:

-

If Swallowed: Immediately call a POISON CENTER or doctor.

-

If on Skin: Wash with plenty of soap and water.

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing.

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

-

Disposal: Dispose of contents/container in accordance with local, regional, national, and international regulations.

Representative Synthesis Protocol

The causality for this sequence is clear: the direct amination of such a highly substituted ring is challenging. In contrast, electrophilic nitration is a well-established method for introducing a nitrogen-containing functional group, which can then be reliably reduced to the desired aniline.

Step 1: Nitration of 1-Chloro-2-fluoro-3-(trifluoromethyl)benzene

The initial step is the regioselective nitration of the starting material. The directing effects of the existing substituents (ortho, para-directing for Cl and F; meta-directing for -CF3) must be carefully considered to achieve the desired isomer.

Methodology:

-

To a cooled (0-5 °C) solution of concentrated sulfuric acid, add 1-chloro-2-fluoro-3-(trifluoromethyl)benzene (1.0 equivalent) dropwise with stirring, maintaining the internal temperature below 10 °C.

-

Prepare a nitrating mixture by slowly adding fuming nitric acid (1.1 equivalents) to concentrated sulfuric acid in a separate, cooled flask.

-

Add the nitrating mixture dropwise to the solution from step 1, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, carefully pour the reaction mixture onto crushed ice.

-

Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude nitro-intermediate.

Step 2: Reduction of 3-Chloro-4-fluoro-5-nitro-benzotrifluoride

The final step is the reduction of the nitro group to the amine. Catalytic hydrogenation is a clean and efficient method for this transformation.

Methodology:

-

Charge a hydrogenation vessel with the crude nitro-intermediate from Step 1 and a suitable solvent (e.g., methanol or ethanol).

-

Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).

-

Seal the vessel and purge with nitrogen, then introduce hydrogen gas to the desired pressure (e.g., 50-100 psi).

-

Stir the reaction mixture vigorously at room temperature until hydrogen uptake ceases (typically 4-12 hours). Monitor the reaction by TLC or GC to confirm the disappearance of the starting material.

-

Once complete, carefully vent the hydrogen and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to yield the crude this compound. The product may be purified further by column chromatography or distillation if required.

Synthesis Workflow Diagram

Caption: A representative two-step synthesis of the target aniline.

Applications in Drug Discovery and Development

The true value of an intermediate is realized in its applications. This compound is a prime example of a building block used to construct complex molecules with potential therapeutic activity, particularly in the area of kinase inhibitors.[3][4]

Kinase inhibitors are a major class of targeted cancer therapies. They function by blocking the action of protein kinases, enzymes that are often overactive in cancer cells, leading to uncontrolled cell growth.[5] The aniline moiety is a common feature in many kinase inhibitors as it can form crucial hydrogen bonds with the "hinge region" of the kinase's ATP-binding pocket.[4]

The specific substituents on this compound play key roles:

-

Trifluoromethyl Group: Increases lipophilicity, which can enhance cell membrane permeability and improve oral bioavailability. It also blocks a potential site of metabolic oxidation, increasing the drug's half-life.

-

Fluoro and Chloro Groups: These halogens can occupy specific hydrophobic pockets within the enzyme's active site, contributing to binding affinity and selectivity. They also modulate the electronic properties of the aniline, influencing its pKa and reactivity.[4]

By incorporating this aniline derivative, medicinal chemists can systematically build molecules with improved potency, selectivity, and drug-like properties, accelerating the discovery of new therapeutic agents.

Logical Relationship Diagram

Caption: How structural features translate to pharmacological advantages.

Conclusion

This compound is more than just a chemical compound; it is a testament to the power of rational molecular design. Its carefully selected substituents provide a unique combination of reactivity and property modulation that makes it an invaluable tool for researchers in drug discovery and agrochemical synthesis. Understanding its properties, synthesis, and strategic applications allows scientists to leverage this versatile intermediate to its full potential, paving the way for the creation of novel and effective chemical entities.

References

1H NMR and 13C NMR spectra of 3-Chloro-4-fluoro-5-(trifluoromethyl)aniline

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 3-Chloro-4-fluoro-5-(trifluoromethyl)aniline

Executive Summary

This technical guide provides a comprehensive analysis and predicted interpretation of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this compound. As a trifunctional aromatic compound, its spectral features are complex, governed by the competing electronic effects of the amino (-NH₂), chloro (-Cl), fluoro (-F), and trifluoromethyl (-CF₃) substituents. This document serves as a predictive reference for researchers, scientists, and professionals in drug development and materials science, offering a foundational understanding for structural verification, quality control, and further synthetic applications. The guide synthesizes data from analogous structures and established NMR principles to forecast chemical shifts and coupling constants, outlines a robust experimental protocol for data acquisition, and provides visual aids to elucidate key structural and spectral relationships.

Introduction

This compound is a highly substituted aniline derivative with significant potential as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. The precise arrangement of its electron-donating (amino) and strongly electron-withdrawing (chloro, fluoro, trifluoromethyl) groups creates a unique electronic environment that is critical to its reactivity and properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural elucidation of such molecules in solution. This guide explains the causality behind the expected spectral patterns, grounded in the fundamental principles of chemical shifts and spin-spin coupling. By dissecting the influence of each substituent, we can construct a reliable prediction of the ¹H and ¹³C NMR spectra, providing a critical tool for any scientist working with this compound.

Molecular Structure and Predicted NMR Signals

The substitution pattern on the aniline ring dictates the number and nature of the signals in the NMR spectra. The molecule has a single plane of symmetry bisecting the C-1-NH₂, C-4-F, and C-5-CF₃ bonds only if the CF3 group is freely rotating and the NH2 inversion is rapid on the NMR timescale, which is a reasonable assumption. However, the substitution at positions 3, 4, and 5 makes all aromatic protons and carbons chemically non-equivalent.

-

¹H NMR: Two signals are expected in the aromatic region, corresponding to H-2 and H-6. A broader signal is anticipated for the amine (-NH₂) protons.

-

¹³C NMR: Six distinct signals are expected for the aromatic carbons, plus one signal for the trifluoromethyl carbon.

An In-Depth Technical Guide to the Infrared Spectroscopy of 3-Chloro-4-fluoro-5-(trifluoromethyl)aniline

Introduction: Contextualizing a Complex Moiety

In the landscape of pharmaceutical and materials science, the precise characterization of molecular structures is paramount. 3-Chloro-4-fluoro-5-(trifluoromethyl)aniline is a polysubstituted aromatic amine of significant interest as a versatile building block in medicinal chemistry and organic synthesis. Its unique substitution pattern—featuring chloro, fluoro, and trifluoromethyl groups on an aniline core—imparts specific electronic and steric properties that are crucial for its function in larger molecular assemblies.

Infrared (IR) spectroscopy serves as a rapid, non-destructive, and highly informative analytical technique for the structural elucidation and quality control of such compounds. By probing the vibrational modes of a molecule's constituent bonds, IR spectroscopy provides a unique "fingerprint," confirming the presence of key functional groups and offering insights into the substitution pattern of the aromatic ring. This guide provides a detailed exploration of the theoretical and practical aspects of acquiring and interpreting the IR spectrum of this compound, tailored for researchers and drug development professionals.

Theoretical Underpinnings: Molecular Vibrations and IR Absorption

Infrared radiation interacts with a molecule by causing its bonds to vibrate in specific ways, such as stretching and bending. This absorption of energy occurs only when the frequency of the incoming infrared radiation matches the natural vibrational frequency of a specific bond. The resulting spectrum is a plot of absorbed energy (or transmitted light) versus the wavenumber (cm⁻¹), which is proportional to frequency.

For a complex molecule like this compound, the IR spectrum is a superposition of the vibrational modes of all its functional groups. These can be broadly categorized into:

-

High-Frequency Region (4000-2500 cm⁻¹): Primarily associated with stretching vibrations of light atoms, such as N-H and C-H bonds.

-

Mid-Frequency Region (2500-1500 cm⁻¹): Contains triple bond stretches, as well as characteristic double bond (C=C, C=O) stretches and N-H bending vibrations.

-

Fingerprint Region (1500-500 cm⁻¹): This region is rich with complex vibrations, including C-C, C-N, C-F, C-Cl, and C-CF₃ stretches, as well as various bending and wagging motions.[1] While challenging to interpret from first principles, the unique pattern in this region is highly specific to the molecule's overall structure.

Structural Analysis and Predicted Vibrational Modes

A detailed analysis of the molecular structure allows for the prediction of its characteristic IR absorption bands. The structure of this compound presents several key functional groups whose vibrational frequencies are well-documented.

Aniline Moiety (N-H and C-N Vibrations)

-

N-H Stretching: As a primary aromatic amine, two distinct N-H stretching bands are expected.[2][3] The asymmetric stretch typically appears at a higher wavenumber (around 3400-3300 cm⁻¹) than the symmetric stretch (3330-3250 cm⁻¹).[2] These bands are generally weaker and sharper than the broad O-H bands of alcohols.[3]

-

N-H Bending (Scissoring): A characteristic N-H bending vibration for primary amines occurs in the 1650-1580 cm⁻¹ region.[2][3]

-

C-N Stretching: The stretching of the carbon-nitrogen bond in aromatic amines gives rise to a strong band typically found between 1335-1250 cm⁻¹.[2][3]

Aromatic Ring Vibrations

-

Aromatic C-H Stretching: The stretching of C-H bonds on the benzene ring is consistently observed at wavenumbers just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹).[4][5][6]

-

C=C Ring Stretching: The vibrations of the carbon-carbon double bonds within the aromatic ring produce a series of characteristic peaks, often of variable intensity, in the 1600-1450 cm⁻¹ range.[4][6][7] Two of the most prominent bands are usually found near 1600 cm⁻¹ and 1500 cm⁻¹.[4][6][7]

-

C-H Out-of-Plane Bending ("oop"): Strong absorptions in the 900-675 cm⁻¹ region result from the out-of-plane bending of the aromatic C-H bonds.[5] The exact position of these bands is highly diagnostic of the ring's substitution pattern.[4][6]

Halogen and Trifluoromethyl Group Vibrations

-

C-F Stretching: The carbon-fluorine bond is strong and highly polar, leading to a very intense absorption band. For aryl fluorides, this stretch is located in the 1400-1000 cm⁻¹ region.[8]

-

C-Cl Stretching: The carbon-chlorine stretch is found at lower frequencies, typically in the 850-550 cm⁻¹ range for alkyl chlorides and can be difficult to definitively assign in the complex fingerprint region.[9] For aryl chlorides, this can be observed in the 840-600 cm⁻¹ region.[10]

-

C-CF₃ Vibrations: The trifluoromethyl group gives rise to multiple strong and characteristic absorption bands due to the C-F stretching modes. A very strong and broad band near 1330 cm⁻¹ is often attributed to the C-CF₃ stretching mode.[11] Symmetric and anti-symmetric CF₃ stretching modes also produce intense absorptions, often observed in the 1100-1200 cm⁻¹ region.[11][12]

Experimental Protocol: High-Fidelity Data Acquisition

The acquisition of a clean, high-resolution IR spectrum is contingent upon meticulous sample preparation and correct instrument setup. For a solid compound like this compound, the Potassium Bromide (KBr) pellet method is a classic and reliable transmission technique.[13]

Instrumentation and Materials

-

Fourier Transform Infrared (FTIR) Spectrometer

-

Hydraulic Press and Pellet Die

-

Agate Mortar and Pestle

-

Spectroscopic Grade Potassium Bromide (KBr), fully dried

-

This compound sample

Step-by-Step Methodology

-

Instrument Preparation: Allow the FTIR spectrometer to warm up to ensure source and detector stability.

-

Background Scan: Acquire a background spectrum of the empty sample compartment. This is crucial to subtract the spectral contributions of atmospheric water vapor and carbon dioxide.

-

Sample Preparation (KBr Pellet):

-

Place approximately 100-200 mg of dry KBr powder into an agate mortar.[14][15]

-

Add 1-2 mg of the this compound sample.[14][15] The optimal sample concentration should yield a maximum peak absorbance of around 1 Abs.[15]

-

Grind the mixture thoroughly with the pestle for several minutes until a fine, homogeneous powder is achieved.[14] This minimizes light scattering and produces a high-quality pellet.

-

-

Pellet Formation:

-

Transfer a portion of the mixture into the pellet die.

-

Place the die into a hydraulic press and apply pressure to form a transparent or translucent pellet.[14]

-

-

Sample Analysis:

-

Carefully place the KBr pellet into the sample holder in the spectrometer's beam path.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ to achieve an excellent signal-to-noise ratio.

-

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Spectral Interpretation and Data Summary

While an experimental spectrum for the exact topic molecule is not publicly available in the search results, a predicted spectrum can be constructed based on the analysis of its constituent functional groups and data from structurally similar compounds, such as 3-chloro-4-fluoroaniline.[16][17][18] The following table summarizes the expected key absorption bands and their assignments.

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Functional Group | Expected Intensity |

| ~3480 - 3400 | Asymmetric N-H Stretch | Primary Aromatic Amine | Medium |

| ~3390 - 3320 | Symmetric N-H Stretch | Primary Aromatic Amine | Medium |

| ~3100 - 3030 | C-H Stretch | Aromatic Ring | Medium to Weak |

| ~1630 - 1600 | N-H Bend (Scissoring) | Primary Aromatic Amine | Medium to Strong |

| ~1600 & ~1500 | C=C Stretch | Aromatic Ring | Medium, Variable |

| ~1330 | C-CF₃ Stretch | Trifluoromethyl Group | Very Strong |

| ~1320 - 1250 | C-N Stretch | Aromatic Amine | Strong |

| ~1250 - 1100 | C-F Stretch & CF₃ Stretches | Aryl Fluoride & CF₃ | Very Strong, Multiple Bands |

| ~900 - 700 | C-H Out-of-Plane Bend | Aromatic Ring | Strong |

| ~840 - 650 | C-Cl Stretch | Aryl Chloride | Medium to Weak |

Conclusion and Forward Outlook

Infrared spectroscopy is an indispensable tool for the structural verification of this compound. The characteristic absorption bands arising from the N-H, aromatic C-H, C=C, C-N, C-F, C-Cl, and C-CF₃ vibrations provide a robust and detailed spectral fingerprint. A systematic approach, combining theoretical prediction of vibrational modes with a rigorous experimental protocol, enables confident identification and quality assessment. This guide equips researchers and drug development professionals with the foundational knowledge and practical steps required to effectively utilize IR spectroscopy in the analysis of this complex and valuable chemical intermediate.

References

- 1. azooptics.com [azooptics.com]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. allreviewjournal.com [allreviewjournal.com]

- 4. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 8. Chemistry: Alkyl and aryl halide infrared spectra [openchemistryhelp.blogspot.com]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 11. ias.ac.in [ias.ac.in]

- 12. pubs.acs.org [pubs.acs.org]

- 13. What Is The Difference Between Kbr And Atr? A Guide To Choosing The Right Ir Spectroscopy Method - Kintek Solution [kindle-tech.com]

- 14. drawellanalytical.com [drawellanalytical.com]

- 15. shimadzu.com [shimadzu.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. 3-Chloro-4-fluoroaniline | C6H5ClFN | CID 9708 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. 3-Chloro-4-fluoroaniline(367-21-5) IR Spectrum [chemicalbook.com]

A Comprehensive Technical Guide to the Stability and Storage of 3-Chloro-4-fluoro-5-(trifluoromethyl)aniline

Introduction

3-Chloro-4-fluoro-5-(trifluoromethyl)aniline, a halogenated aromatic amine, is a critical intermediate in the synthesis of complex organic molecules. Its utility spans the development of pharmaceuticals and agrochemicals, where the strategic placement of its functional groups—a nucleophilic amine, and electron-withdrawing chlorine, fluorine, and trifluoromethyl groups—imparts desirable properties such as enhanced metabolic stability and lipophilicity to the target compounds. The successful application of this versatile building block is contingent upon maintaining its chemical integrity from procurement to reaction. This guide provides a detailed examination of the stability and optimal storage conditions for this compound, offering insights into its handling, potential degradation pathways, and methodologies for ensuring its purity and reactivity.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its proper handling and storage. These properties dictate its behavior under various environmental conditions and inform the selection of appropriate analytical techniques for its characterization.

| Property | Value | Source |

| CAS Number | 914225-61-9 | |

| Molecular Formula | C₇H₄ClF₄N | |

| Molecular Weight | 213.56 g/mol | [1] |

| Appearance | Liquid or Semi-solid | [2] |

| Boiling Point (Predicted) | 235.7 ± 40.0 °C | [1] |

| Density (Predicted) | 1.510 ± 0.06 g/cm³ | [3] |

| Purity (Typical Assay) | ≥99.0% by HPLC |

Stability Profile and Degradation Pathways

While specific kinetic data on the degradation of this compound is not extensively published, its stability can be inferred from the known reactivity of substituted anilines and halogenated aromatic compounds. The primary factors influencing its stability are temperature, light, oxygen, and contact with incompatible materials.

Potential Degradation Mechanisms:

-

Oxidation: The amine functionality of anilines is susceptible to oxidation, which can be accelerated by exposure to air (oxygen), light, and trace metal impurities. This can lead to the formation of colored impurities, such as nitroso, nitro, and polymeric compounds, diminishing the purity and potentially altering the reactivity of the material. The electron-withdrawing substituents on the aromatic ring may offer some degree of stabilization against oxidation compared to unsubstituted aniline.

-

Hydrolysis: While generally stable to hydrolysis under neutral conditions, prolonged exposure to strongly acidic or basic conditions, especially at elevated temperatures, could potentially lead to the hydrolysis of the trifluoromethyl group or displacement of the halogen substituents, although these are generally robust.

-

Photodegradation: Aromatic amines can be light-sensitive. Exposure to UV radiation can induce photochemical reactions, leading to decomposition and the formation of colored byproducts.

-

Incompatibility-Driven Degradation: Contact with strong oxidizing agents, acids, acid chlorides, acid anhydrides, and chloroformates can lead to vigorous and potentially hazardous reactions, resulting in the degradation of the aniline.[4]

Environmental Fate:

The environmental degradation of halogenated anilines has been studied, with some research indicating that microorganisms can degrade compounds with similar structures. For instance, Pseudomonas fluorescens has been shown to degrade 3,4-dichloroaniline and 3,4-difluoroaniline under aerobic conditions.[5][6] This suggests that in the event of an environmental release, biodegradation pathways may exist, though the persistence of this compound would depend on specific environmental conditions.

Recommended Storage and Handling Protocols

To ensure the long-term stability and purity of this compound, strict adherence to appropriate storage and handling protocols is essential.

Storage Conditions:

The recommended storage condition for this compound is in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) at refrigerated temperatures of 2-8°C.

-

Rationale for Refrigeration: Lower temperatures slow down the rate of potential degradation reactions, including oxidation and polymerization.

-

Rationale for Inert Atmosphere: Displacing air with an inert gas minimizes contact with oxygen and moisture, thereby inhibiting oxidative degradation and potential hydrolysis.

-

Container Selection: Use amber glass bottles or other opaque containers to protect the material from light. Containers should be made of a material that is non-reactive with the aniline.

Handling Precautions:

Due to the potential hazards associated with halogenated anilines, appropriate personal protective equipment (PPE) and handling procedures must be employed.[4][7][8][9]

-

Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors.[7][8][9]

-

Personal Protective Equipment:

-

Gloves: Wear appropriate chemical-resistant gloves.

-

Eye Protection: Use safety glasses with side shields or chemical goggles.[7]

-

Lab Coat: A standard laboratory coat should be worn.

-

-

Hygiene Practices: Avoid contact with skin, eyes, and clothing.[7] Do not eat, drink, or smoke in areas where the chemical is handled.[7][8] Wash hands thoroughly after handling.[7][8]

-

Spill Management: In case of a spill, clean it up immediately using an inert absorbent material.[8] Avoid generating dust if the material is in a semi-solid state.[4][7] Dispose of the waste in a sealed, labeled container according to local regulations.[8]

Experimental Workflow for Stability Assessment

A robust stability testing program is crucial to determine the shelf-life and re-test period for this compound. The following workflow outlines a comprehensive approach to stability assessment.

Caption: A logical workflow for assessing the stability of this compound.

Protocol: Stability-Indicating HPLC Method

The following provides a starting point for developing a stability-indicating High-Performance Liquid Chromatography (HPLC) method to assess the purity of this compound and detect any degradation products.

1. Objective: To develop and validate an isocratic reverse-phase HPLC method capable of separating this compound from its potential degradation products.

2. Materials and Reagents:

-

This compound reference standard

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid (or other suitable modifier)

-

HPLC system with UV detector

-

Analytical balance

-

Volumetric flasks and pipettes

3. Chromatographic Conditions (Starting Point):

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase: Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% formic acid

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: 254 nm (or wavelength of maximum absorbance)

-

Injection Volume: 10 µL

4. Sample Preparation:

-

Standard Solution: Accurately weigh approximately 10 mg of the reference standard and dissolve in a 1:1 mixture of acetonitrile and water to a final concentration of 0.1 mg/mL.

-

Sample Solution: Prepare the sample to be tested at the same concentration as the standard solution.

5. Method Development and Validation:

-

Specificity: Analyze stressed samples (e.g., acid, base, peroxide, heat, light treated) to ensure that the degradation products are well-resolved from the main peak.

-

Linearity: Establish a calibration curve over a suitable concentration range (e.g., 50-150% of the nominal concentration).

-

Accuracy and Precision: Determine the accuracy (recovery) and precision (repeatability and intermediate precision) of the method.

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

Conclusion

This compound is a valuable chemical intermediate whose stability is paramount for its successful use in research and development. By understanding its chemical nature and adhering to the storage and handling guidelines outlined in this document, researchers can ensure the integrity of this reagent. The implementation of a robust stability testing program, including the use of validated analytical methods, will further guarantee the quality and reliability of this important building block in organic synthesis.

References

- 1. This compound [myskinrecipes.com]

- 2. 3-Chloro-4-(trifluoromethyl)aniline | 445-13-6 [sigmaaldrich.cn]

- 3. 914225-61-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. cdhfinechemical.com [cdhfinechemical.com]

- 5. researchgate.net [researchgate.net]

- 6. Degradation of 3,4-dichloro- and 3,4-difluoroaniline by Pseudomonas fluorescens 26-K. | Sigma-Aldrich [sigmaaldrich.com]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

The Alchemist's Guide to a Privileged Scaffold: Unlocking the Reactivity of the 3-Chloro-4-fluoro-5-(trifluoromethyl)aniline Core

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond a Simple Building Block

In the intricate tapestry of modern medicinal and materials chemistry, the selection of the right starting material is paramount. It is the foundational stone upon which complex molecular architectures are built, and its inherent reactivity dictates the synthetic pathways available. 3-Chloro-4-fluoro-5-(trifluoromethyl)aniline is one such privileged scaffold, a molecule whose unassuming structure belies a rich and nuanced reactivity profile. This guide eschews a simplistic overview, instead offering a deep dive into the electronic and steric landscape of the aniline core, providing not just protocols, but the strategic rationale behind them. For the discerning scientist, understanding the subtle interplay of the chloro, fluoro, and trifluoromethyl substituents is key to harnessing this molecule's full potential in the synthesis of novel pharmaceuticals, agrochemicals, and functional materials.

The Electronic and Steric Landscape: A Tale of Three Substituents

The reactivity of the aniline core in this compound is a direct consequence of the potent electronic and steric effects exerted by its substituents. The amino group, typically an activating, ortho-, para- directing group in electrophilic aromatic substitution, finds its influence significantly modulated here.

-

Trifluoromethyl (-CF₃): This powerful electron-withdrawing group dominates the electronic character of the ring primarily through a strong negative inductive effect (-I). This effect drastically reduces the electron density of the aromatic ring, making it significantly less nucleophilic and thus less reactive towards electrophiles.[1]

-

Chloro (-Cl) and Fluoro (-F): As halogens, both exhibit a dual electronic nature. They are inductively electron-withdrawing (-I) but possess lone pairs that can be donated into the aromatic system via resonance (+R). While fluorine is more electronegative, its +R effect is also more pronounced due to better orbital overlap with the carbon atoms of the benzene ring. However, in the context of this heavily substituted ring, their net effect is primarily electron-withdrawing, further deactivating the ring towards electrophilic attack.

This synergistic electron withdrawal by all three substituents renders the aniline nitrogen significantly less basic compared to aniline itself. The lone pair is less available for protonation or for donation into the aromatic system to facilitate electrophilic attack. Conversely, this severe electron deficiency makes the aromatic ring a prime candidate for nucleophilic aromatic substitution, a reaction pathway typically challenging for unsubstituted benzene derivatives.

Electrophilic Aromatic Substitution: Navigating a Deactivated Ring

Undertaking electrophilic aromatic substitution on the this compound core requires a departure from standard conditions. The profound deactivation of the ring necessitates more forcing conditions and a careful consideration of regioselectivity. The amino group, despite its diminished activating ability, still directs incoming electrophiles to the positions ortho and para to it. In this case, the para position (C6) is sterically unhindered, while the ortho position (C2) is flanked by the trifluoromethyl group.

Representative Reaction: Electrophilic Bromination

Bromination of this aniline derivative is illustrative of the challenges and strategies involved. Standard conditions such as bromine in acetic acid are unlikely to be effective. A more potent electrophilic bromine source, such as N-bromosuccinimide (NBS) in a polar aprotic solvent, is required to achieve a reasonable reaction rate.

Table 1: Predicted Regioselectivity of Electrophilic Bromination

| Position | Directing Groups | Steric Hindrance | Predicted Outcome |

| C2 | ortho to -NH₂ | High (adjacent to -CF₃) | Minor or no product |

| C6 | para to -NH₂ | Low | Major product |

Experimental Protocol: Adapted from Bromination of 3-(Trifluoromethyl)aniline

This protocol is adapted from established procedures for the bromination of anilines with similar deactivating groups.[2] The choice of a polar aprotic solvent like DMF is crucial for enhancing the electrophilicity of NBS.

-

Reaction Setup: In a dry, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equiv.) in anhydrous N,N-dimethylformamide (DMF).

-

Reagent Addition: Cool the solution to 0 °C in an ice bath. Add N-bromosuccinimide (NBS) (1.05 equiv.) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

-

Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, pour the reaction mixture into ice-cold water. Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 2-bromo-3-chloro-4-fluoro-5-(trifluoromethyl)aniline and/or 6-bromo-3-chloro-4-fluoro-5-(trifluoromethyl)aniline.

Caption: Electrophilic bromination of the aniline core.

Nucleophilic Aromatic Substitution (SNA): An Activated Playground

The electron-deficient nature of the this compound ring makes it highly susceptible to nucleophilic aromatic substitution (SNA). The chloro and fluoro substituents, typically poor leaving groups on an unactivated ring, become viable leaving groups in this context. The reaction proceeds via a Meisenheimer complex, an intermediate that is stabilized by the potent electron-withdrawing groups.

Representative Reaction: Ullmann-type Condensation

The Ullmann condensation, a copper-catalyzed C-N or C-O bond-forming reaction, is a powerful tool for the functionalization of this aniline core.[3] It allows for the coupling of the aniline with phenols or other amines to form diaryl ethers or diarylamines, respectively.

Experimental Protocol: Adapted Ullmann Condensation for Diaryl Ether Synthesis

This protocol is based on modern Ullmann coupling methodologies which often utilize ligands to improve catalyst performance and allow for milder reaction conditions than traditional high-temperature procedures.[4]

-

Reaction Setup: To a dry Schlenk tube, add CuI (0.1 equiv.), a suitable ligand (e.g., 1,10-phenanthroline, 0.2 equiv.), the desired phenol (1.2 equiv.), and a base such as K₂CO₃ (2.0 equiv.).

-

Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas (e.g., argon) three times.

-

Reagent Addition: Add this compound (1.0 equiv.) followed by a high-boiling polar solvent such as DMF or NMP.

-

Reaction: Heat the reaction mixture to 120-150 °C and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.

-

Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Filter through a pad of celite to remove insoluble copper salts.

-

Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash chromatography to yield the corresponding diaryl ether.

Caption: Simplified catalytic cycle for Ullmann condensation.

Modern Cross-Coupling Strategies: Leveraging the Chloro Substituent

The chloro group at the C3 position serves as a valuable handle for palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds with a high degree of precision and functional group tolerance.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between the aniline core and various organoboron reagents.[5] Given the electron-deficient nature of the aryl chloride, specialized catalyst systems employing electron-rich, bulky phosphine ligands are often necessary to facilitate the challenging oxidative addition step.

Experimental Protocol: Adapted Suzuki-Miyaura Coupling

This protocol is adapted from established methods for the Suzuki coupling of electron-deficient aryl chlorides.

-

Reaction Setup: In a Schlenk flask, combine this compound (1.0 equiv.), the desired arylboronic acid (1.5 equiv.), and a strong base such as K₃PO₄ (3.0 equiv.).

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%) and a suitable phosphine ligand (e.g., SPhos or XPhos, 4-10 mol%).

-

Inert Atmosphere: Seal the flask and cycle between vacuum and an inert gas (argon or nitrogen) three times.

-

Solvent Addition: Add a degassed solvent mixture, typically a combination of an organic solvent and water (e.g., 1,4-dioxane/H₂O or toluene/H₂O).

-

Reaction: Heat the mixture with vigorous stirring to 80-110 °C for 8-24 hours, monitoring by TLC or LC-MS.

-

Work-up and Purification: After cooling, dilute with ethyl acetate and water. Separate the layers, extract the aqueous phase with ethyl acetate, and combine the organic layers. Wash with brine, dry over Na₂SO₄, and concentrate. Purify the product via flash chromatography.

Buchwald-Hartwig Amination

For the synthesis of more complex aniline derivatives, the Buchwald-Hartwig amination offers a direct route to C-N bond formation. This reaction couples the chloro-substituted aniline with a primary or secondary amine, again requiring a palladium catalyst with specialized ligands to overcome the lower reactivity of the C-Cl bond.

Experimental Protocol: Adapted Buchwald-Hartwig Amination

This protocol is based on general procedures for the Buchwald-Hartwig amination of aryl chlorides.

-

Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with a palladium precatalyst (e.g., [Pd(allyl)Cl]₂, 1-2 mol%), a bulky phosphine ligand (e.g., cataCXium A or BrettPhos, 2-4 mol%), and a strong base (e.g., NaOtBu or LHMDS, 1.5 equiv.).

-

Reagent Addition: Add this compound (1.0 equiv.) and the desired amine (1.2 equiv.).

-

Solvent and Reaction: Add a dry, degassed solvent (e.g., toluene or dioxane) and seal the tube. Heat the reaction to 80-110 °C for 12-24 hours.

-

Work-up and Purification: Cool the reaction, dilute with an organic solvent, and filter through celite. Concentrate the filtrate and purify the residue by flash chromatography.

Caption: General workflow for cross-coupling reactions.

Diazotization and Subsequent Transformations: The Power of the Amino Group

The primary amino group is arguably the most versatile functional handle on the molecule. Through diazotization, it can be converted into a diazonium salt, an excellent leaving group (N₂) that can be displaced by a wide array of nucleophiles in Sandmeyer and related reactions.

Representative Reaction: Sandmeyer Chlorination

This transformation allows for the replacement of the amino group with a chlorine atom, leading to a tetrachlorinated benzene ring.

Experimental Protocol: Adapted Sandmeyer Reaction

This protocol is based on well-established procedures for the diazotization of anilines and subsequent Sandmeyer reactions.

-

Diazotization: Dissolve this compound (1.0 equiv.) in a mixture of concentrated HCl and water. Cool the solution to 0-5 °C in an ice-salt bath. Slowly add a solution of sodium nitrite (NaNO₂) (1.1 equiv.) in water, keeping the temperature below 5 °C. Stir for 30 minutes at this temperature to form the diazonium salt solution.

-

Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) chloride (CuCl) (1.2 equiv.) in concentrated HCl. Cool this solution to 0-5 °C.

-

Addition: Slowly add the cold diazonium salt solution to the cold CuCl solution with vigorous stirring. Effervescence (evolution of N₂ gas) should be observed.

-

Completion and Work-up: After the addition is complete, allow the mixture to warm to room temperature and then heat to 50-60 °C for 1 hour to ensure complete decomposition of the diazonium salt. Cool the mixture and extract with an organic solvent like dichloromethane.

-

Purification: Wash the organic extract with water, aqueous NaOH, and brine. Dry over MgSO₄, filter, and concentrate to yield the crude product, which can be purified by distillation or chromatography.

Summary and Future Outlook

The this compound core presents a fascinating case study in substituent effects. Its reactivity is a delicate balance of deactivation towards electrophilic attack and activation towards nucleophilic and cross-coupling reactions. This guide has provided a strategic framework and actionable, albeit adapted, protocols for navigating this reactivity. The true value of this scaffold lies in its potential to generate libraries of complex, highly functionalized molecules for screening in drug discovery and materials science. As catalytic methods continue to evolve, so too will the possibilities for elaborating this versatile core, further cementing its status as a cornerstone intermediate in modern chemical synthesis.

References

- 1. researchgate.net [researchgate.net]

- 2. Metabolism of 3-chloro-4-fluoroaniline in rat using [14C]-radiolabelling, 19F-NMR spectroscopy, HPLC-MS/MS, HPLC-ICPMS and HPLC-NMR - Sheffield Hallam University Research Archive [shura.shu.ac.uk]

- 3. CN103709045A - Preparation method of 4-chlorine-3-trifluoromethyl aniline hydrochloride - Google Patents [patents.google.com]

- 4. ossila.com [ossila.com]

- 5. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Electronic Effects of Substituents in 3-Chloro-4-fluoro-5-(trifluoromethyl)aniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloro-4-fluoro-5-(trifluoromethyl)aniline is a polysubstituted aniline derivative of significant interest in medicinal chemistry and materials science. The strategic placement of chloro, fluoro, and trifluoromethyl groups on the aniline core profoundly influences the molecule's electronic properties, reactivity, and potential applications. This guide provides a comprehensive analysis of the electronic effects at play within this molecule, dissecting the individual and collective contributions of each substituent. By understanding the interplay of inductive and resonance effects, researchers can better predict the molecule's behavior in chemical reactions and its interactions within biological systems.

Introduction to Electronic Effects in Aromatic Amines

Aniline, the parent compound, is characterized by the presence of an amino group (-NH₂) attached to a benzene ring.[1] The nitrogen atom's lone pair of electrons can delocalize into the aromatic π-system, a phenomenon known as resonance or mesomeric effect (+M).[1][2] This electron donation increases the electron density of the benzene ring, particularly at the ortho and para positions, making aniline highly reactive towards electrophilic aromatic substitution.[3][4] However, the nitrogen atom is more electronegative than carbon, leading to an electron-withdrawing inductive effect (-I) through the sigma bonds.[5] In aniline, the resonance effect generally outweighs the inductive effect, leading to overall activation of the ring.[6]

The introduction of substituents to the aniline ring can dramatically alter this electronic balance. Substituents are broadly classified as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs), based on their net effect on the electron density of the aromatic ring.[7] These effects are crucial in drug design as they influence a molecule's pKa, lipophilicity, metabolic stability, and binding affinity to biological targets.[8][9]

Analysis of Substituents in this compound

The subject molecule has three distinct substituents on the aniline ring, each with its own electronic characteristics. Their positions relative to the amino group (C1) are: Chloro at C3 (meta), Fluoro at C4 (para), and Trifluoromethyl at C5 (meta).

The Amino Group (-NH₂)

-

Inductive Effect (-I): The nitrogen atom is more electronegative than the carbon atom of the benzene ring, leading to a moderate electron-withdrawing inductive effect.

-

Resonance Effect (+M): The lone pair of electrons on the nitrogen atom delocalizes into the aromatic ring, significantly increasing electron density at the ortho and para positions.[1][10] This is a strong electron-donating effect.

-

Overall Effect: The +M effect of the amino group is dominant, making it a strong activating group and an ortho-, para-director in electrophilic aromatic substitution reactions.[4]

The Chloro Group (-Cl) at C3

-

Inductive Effect (-I): Chlorine is an electronegative atom and therefore exerts a strong electron-withdrawing inductive effect.[11]

-

Resonance Effect (+M): Like other halogens, chlorine possesses lone pairs of electrons that can be donated to the aromatic ring through resonance.[12] However, this effect is weak because the overlap between chlorine's 3p orbital and carbon's 2p orbital is not as effective as the 2p-2p overlap seen with elements like oxygen and nitrogen.[13]

-

Overall Effect: For halogens, the inductive effect generally outweighs the resonance effect, making them deactivating groups.[12][14] However, the resonance effect, though weaker, is still sufficient to direct incoming electrophiles to the ortho and para positions.[14] In this specific molecule, the chloro group is meta to the amino group.

The Fluoro Group (-F) at C4

-

Inductive Effect (-I): Fluorine is the most electronegative element, resulting in a very strong electron-withdrawing inductive effect.[7]

-

Resonance Effect (+M): Fluorine has lone pairs in 2p orbitals, which can overlap effectively with the 2p orbitals of the benzene ring, leading to a more significant resonance effect compared to other halogens.[15]

-

Overall Effect: While fluorine is still considered a deactivating group due to its powerful -I effect, the +M effect is more pronounced than in other halogens.[16] This makes fluorobenzene more reactive in electrophilic aromatic substitution than chlorobenzene.[14] The para position of the fluoro group to the amino group is significant.

The Trifluoromethyl Group (-CF₃) at C5

-

Inductive Effect (-I): The trifluoromethyl group is one of the most powerful electron-withdrawing groups due to the strong inductive effect of the three fluorine atoms.[17][18]

-

Resonance Effect: The -CF₃ group does not have a significant resonance effect in the traditional sense.[19] However, it can participate in hyperconjugation, which is an electron-withdrawing effect in this case.

-

Overall Effect: The -CF₃ group is a very strong deactivating group and a meta-director. Its presence significantly enhances the lipophilicity and metabolic stability of molecules, which is highly desirable in pharmaceuticals.

The Interplay of Electronic Effects

The overall electronic character of this compound is a result of the complex interplay of these individual substituent effects.

-

Activation/Deactivation: The strongly activating amino group is counteracted by three deactivating groups. The cumulative electron-withdrawing effect of the chloro, fluoro, and trifluoromethyl groups significantly reduces the electron density of the aromatic ring compared to aniline. This makes the molecule less reactive towards electrophilic aromatic substitution.

-

Basicity of the Amino Group: The electron-withdrawing nature of the substituents decreases the electron density on the nitrogen atom, making the lone pair less available to accept a proton.[20] Consequently, this compound is expected to be a much weaker base than aniline. Electron-withdrawing groups destabilize the conjugate acid, leading to a decrease in basic strength.[20]

-

Regioselectivity in Reactions: The directing effects of the substituents will govern the outcome of reactions such as electrophilic aromatic substitution. The amino group is a strong ortho-, para-director. The fluoro group, also an ortho-, para-director, is para to the amino group. The chloro and trifluoromethyl groups are meta-directors. The positions of substitution will be determined by the net effect of these directing influences.

Quantitative Analysis: Hammett Substituent Constants

The electronic effects of substituents can be quantified using Hammett substituent constants (σ). These constants provide a measure of the electron-donating or electron-withdrawing nature of a substituent and are valuable in quantitative structure-activity relationship (QSAR) studies.[21][22]

| Substituent | Position | σ (meta) | σ (para) |

| -Cl | meta | +0.37 | +0.23 |

| -F | para | +0.34 | +0.06 |

| -CF₃ | meta | +0.43 | +0.54 |

Data compiled from various sources. Positive values indicate an electron-withdrawing effect.[21]

The positive σ values for all three substituents confirm their electron-withdrawing nature. The large positive value for the trifluoromethyl group highlights its potent deactivating character.

Experimental Protocols and Data Presentation

Determination of Basicity (pKa)

A standard method for determining the pKa of the anilinium ion (the conjugate acid of aniline) is through potentiometric titration.

Protocol:

-

Preparation of Solutions:

-

Prepare a standard solution of the aniline derivative (e.g., 0.01 M) in a suitable solvent (e.g., water or a water/ethanol mixture).

-

Prepare a standard solution of a strong acid (e.g., 0.1 M HCl).

-

-

Titration:

-

Place a known volume of the aniline solution in a beaker with a magnetic stirrer.

-

Immerse a calibrated pH electrode and a temperature probe into the solution.

-

Titrate the solution with the standard HCl solution, adding the titrant in small, known increments.

-

Record the pH after each addition.

-

-

Data Analysis:

-

Plot the pH versus the volume of titrant added.

-

The pKa is the pH at the half-equivalence point.

-

Visualization of Electronic Effects

The following diagrams illustrate the key electronic effects within the molecule.

Caption: Inductive electron withdrawal by all substituents.

Caption: Resonance electron donation from the amino and halogen groups.

Conclusion

The electronic landscape of this compound is dominated by the strong electron-withdrawing character of its substituents, which significantly modulates the inherent activating nature of the parent aniline molecule. This results in a deactivated aromatic system with reduced basicity at the amino group. A thorough understanding of these competing electronic effects is paramount for chemists aiming to utilize this versatile intermediate in the synthesis of novel pharmaceuticals, agrochemicals, and materials. The strategic placement of these functional groups provides a powerful tool for fine-tuning molecular properties to achieve desired biological activity and chemical reactivity.

References

- 1. chemguide.co.uk [chemguide.co.uk]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Aniline - Wikipedia [en.wikipedia.org]

- 6. quora.com [quora.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Electronic Parameters used for quantifying Drug - Introduction | PPTX [slideshare.net]

- 9. Drug Design—Past, Present, Future - PMC [pmc.ncbi.nlm.nih.gov]

- 10. brainly.in [brainly.in]

- 11. Inductive and Resonance (Mesomeric) Effects - Chemistry Steps [chemistrysteps.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. quora.com [quora.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Khan Academy [khanacademy.org]

- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 17. scispace.com [scispace.com]

- 18. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. youtube.com [youtube.com]

- 21. Hammett equation - Wikipedia [en.wikipedia.org]

- 22. hammett substituent constants: Topics by Science.gov [science.gov]

A Technical Guide to the Synthesis and Stabilization of 3-Chloro-4-fluoro-5-(trifluoromethyl)aniline via Hydrochloride Salt Formation

Abstract: 3-Chloro-4-fluoro-5-(trifluoromethyl)aniline is a highly functionalized aromatic amine, serving as a critical building block in the synthesis of advanced pharmaceuticals and agrochemicals.[1] The unique substitution pattern, featuring chloro, fluoro, and trifluoromethyl groups, imparts desirable properties such as enhanced metabolic stability, lipophilicity, and binding affinity to target molecules. However, the aniline free base is susceptible to oxidative degradation, posing significant challenges for long-term storage and formulation. This guide provides an in-depth examination of a robust synthetic strategy culminating in the formation of the hydrochloride salt, a method proven to drastically enhance the compound's stability. We will explore the causal chemistry behind the synthesis, provide detailed experimental protocols, and present a comparative analysis of the free base versus its hydrochloride salt, offering researchers and drug development professionals a comprehensive resource for utilizing this valuable intermediate.

Strategic Importance and Stability Challenges

The molecular architecture of this compound is engineered for versatility in organic synthesis. The primary amine group serves as a reactive handle for a multitude of transformations, including amide bond formation and diazotization reactions, while the electron-withdrawing substituents modulate the reactivity and physicochemical properties of the aromatic ring.

Despite its synthetic utility, the free aniline base presents a significant stability issue. The nitrogen atom's lone pair of electrons makes the molecule susceptible to aerial oxidation. This process can lead to the formation of colored impurities and degradation products, compromising the purity, efficacy, and safety of downstream applications. For pharmaceutical development, where stability and purity are paramount, this is a critical liability.

The conversion of the basic aniline to its anilinium hydrochloride salt is a widely adopted and highly effective strategy to mitigate this instability. By protonating the nitrogen atom, its lone pair becomes engaged in a bond with a proton, rendering it unavailable for oxidation. This conversion results in a more stable, crystalline solid that is easier to handle, purify, and store, ensuring the integrity of the chemical intermediate over time.[2][3]

Synthesis of the Core Intermediate: A Representative Pathway

While multiple synthetic routes to substituted anilines exist, a common and reliable industrial approach involves the reduction of a corresponding nitroaromatic precursor. This method is often high-yielding and utilizes well-established catalytic systems.

A plausible final step in the synthesis of the this compound free base involves the catalytic hydrogenation of a 1-chloro-2-fluoro-4-nitro-5-(trifluoromethyl)benzene intermediate.

Experimental Protocol: Catalytic Hydrogenation

-

Reactor Setup: Charge a hydrogenation-rated pressure vessel with the nitroaromatic precursor, a suitable solvent such as methanol or ethanol, and a catalytic amount (typically 0.5-2.0 mol%) of palladium on carbon (10% Pd/C).[4]

-

Inerting: Seal the vessel and purge the system multiple times with an inert gas (e.g., nitrogen or argon) to remove all oxygen.

-

Hydrogenation: Pressurize the vessel with hydrogen gas (typically 50-100 psi) and commence vigorous stirring. The reaction is often exothermic and may require cooling to maintain a consistent temperature (e.g., 25-40 °C).

-

Reaction Monitoring: Monitor the reaction progress by tracking hydrogen uptake or by using analytical techniques like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is fully consumed.[4]

-

Work-up: Upon completion, carefully vent the excess hydrogen and purge the vessel again with an inert gas.

-

Catalyst Removal: Filter the reaction mixture through a pad of diatomaceous earth (e.g., Celite®) to remove the palladium catalyst.

-

Isolation: Remove the solvent from the filtrate under reduced pressure to yield the crude this compound free base, which can then be purified by distillation or recrystallization.

Hydrochloride Salt Formation: The Key to Stability

The conversion to the hydrochloride salt is a straightforward acid-base reaction that provides a robust solution to the stability concerns associated with the free aniline.

Causality of Enhanced Stability

The primary reason for the increased stability lies in the protonation of the aniline's amino group. The lone electron pair on the nitrogen of the free base is the site of oxidation. In the presence of hydrochloric acid, this lone pair accepts a proton, forming a stable anilinium salt (-NH₃⁺Cl⁻). This positively charged group is no longer nucleophilic and is significantly less susceptible to oxidation.

References

Isomers of Chloro-Fluoro-(Trifluoromethyl)aniline: A Comprehensive Guide to Synthesis, Properties, and Application in Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine, chlorine, and trifluoromethyl groups into aromatic scaffolds is a cornerstone of modern medicinal chemistry. These substitutions profoundly influence a molecule's physicochemical and pharmacokinetic properties, including lipophilicity, metabolic stability, and receptor binding affinity. Chloro-fluoro-(trifluoromethyl)aniline isomers represent a class of highly valuable and versatile building blocks in drug discovery, offering a nuanced palette for fine-tuning lead compounds. This guide provides an in-depth exploration of these isomers, detailing their structural landscape, comparative properties, synthetic routes, and strategic application in the development of novel therapeutics.

Introduction: The Strategic Value of Halogenation and Trifluoromethylation

The aniline core is a privileged scaffold in drug design, but its metabolic lability often presents a challenge. The introduction of specific substituents is a field-proven strategy to overcome these limitations and enhance pharmacological profiles.

-

The Trifluoromethyl (-CF3) Group : This group is a powerful bioisostere for a methyl or chloro group, but with significantly different electronic properties.[1] Its strong electron-withdrawing nature via the inductive effect can dramatically lower the pKa of the aniline nitrogen, reducing its basicity and subsequent ionization at physiological pH. This modification can improve oral bioavailability and cell membrane permeability. Furthermore, the -CF3 group is known to enhance metabolic stability by blocking sites susceptible to oxidative metabolism and can increase binding affinity through favorable interactions with protein targets.[2]

-

Chlorine (-Cl) and Fluorine (-F) Substituents : As halogens, both chlorine and fluorine are electron-withdrawing and increase lipophilicity (logP). Their placement on the aromatic ring directs the regioselectivity of subsequent synthetic transformations and modulates the electronic environment of the entire molecule.[3] Chlorine, in particular, is a key component in over 250 FDA-approved drugs, highlighting its importance in establishing potent pharmacological activity.[3]

The combination of these three distinct substituents on an aniline ring creates a diverse set of isomers, each with a unique three-dimensional and electronic profile. Understanding this isomeric landscape is critical for rational drug design.

The Isomeric Landscape

The aniline ring offers six possible substitution positions (C1 to C6, with C1 bearing the amino group). With three different substituents (Cl, F, CF3) to be placed on the remaining five positions, a significant number of constitutional isomers are possible. Below is a diagram illustrating the potential diversity and a table detailing the most commonly utilized isomers in research and development.

Caption: Conceptual overview of the chloro-fluoro-(trifluoromethyl)aniline isomers.

Comparative Physicochemical and Spectroscopic Properties

The precise placement of the chloro, fluoro, and trifluoromethyl groups significantly alters the molecule's properties. The following table summarizes key data for several commercially available and synthetically important isomers.

| Isomer Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Spectroscopic Features (Typical) |

| 4-Chloro-3-(trifluoromethyl)aniline | 320-51-4 | C₇H₅ClF₃N | 195.57 | ¹⁹F NMR: ~ -63 ppm. ¹H NMR: Aromatic protons show distinct splitting patterns based on coupling with F.[4] |

| 2-Chloro-5-(trifluoromethyl)aniline | 121-50-6 | C₇H₅ClF₃N | 195.57 | Canonical SMILES: C1=CC(=C(C=C1N)Cl)C(F)(F)F.[5] |

| 3-Chloro-4-fluoro-5-(trifluoromethyl)aniline | 914225-61-9 | C₇H₄ClF₄N | 213.56 | A highly versatile intermediate with a strategically designed reactivity profile for various coupling reactions. |

| 4-Fluoro-3-(trifluoromethyl)aniline | 2357-47-3 | C₇H₅F₄N | 179.11 | IR Data Available: Shows characteristic N-H and C-F stretches. ¹H NMR: Aromatic signals between 6.7-7.0 ppm.[6] |

| 3-Chloro-2-(trifluoromethyl)aniline | 432-21-3 | C₇H₅ClF₃N | 195.57 | Also known as 2-Amino-6-chlorobenzotrifluoride.[7] |

| 3-Chloro-5-(trifluoromethyl)aniline | 349-55-3 | C₇H₅ClF₃N | 195.57 | SMILES: C1=C(C=C(C=C1N)Cl)C(F)(F)F.[8] |

Synthetic Strategies: A Validating Protocol

The synthesis of these isomers often involves multi-step sequences starting from commercially available substituted benzenes or toluenes. A common and reliable approach involves nitration, followed by reduction of the nitro group to the aniline.

Protocol: Synthesis of 4-Chloro-3-(trifluoromethyl)aniline

This protocol is adapted from established industrial methods and demonstrates a robust pathway.[9] The rationale is to introduce the directing nitro group onto a commercially available chloro-trifluoromethyl benzene scaffold, followed by a clean reduction.

Caption: General workflow for the synthesis of a chloro-(trifluoromethyl)aniline isomer.

Step-by-Step Methodology:

-

Nitration:

-

Rationale: The trifluoromethyl group is a meta-director, and the chloro group is an ortho-, para-director. In 1-chloro-2-(trifluoromethyl)benzene, the C4 position is sterically accessible and activated by the chloro group, making it the primary site for nitration.

-

Procedure: To a reactor containing concentrated sulfuric acid, slowly add an equimolar amount of 1-chloro-2-(trifluoromethyl)benzene while maintaining a low temperature (0-10 °C). Add concentrated nitric acid dropwise. After the addition, allow the reaction to warm to room temperature and stir for several hours.[9]

-

Workup: Quench the reaction by pouring it over ice water. The solid nitrated product will precipitate. Filter, wash with water until neutral, and dry. Recrystallization from a suitable solvent like ethanol can be performed to improve purity.[9]

-

-

Reduction:

-

Rationale: Catalytic hydrogenation is a clean and efficient method for reducing aromatic nitro groups to amines, avoiding harsh reagents and producing water as the primary byproduct.

-

Procedure: Dissolve the nitrated intermediate in a solvent such as ethanol or ethyl acetate. Add a catalytic amount of palladium on carbon (Pd/C, 5-10 wt%). Pressurize the vessel with hydrogen gas (typically 2-5 bar) and stir vigorously at room temperature until hydrogen uptake ceases.[9]

-

Workup: Filter the reaction mixture through celite to remove the catalyst. Evaporate the solvent under reduced pressure to yield the crude aniline.

-

-

Purification:

-

Rationale: High purity is essential for subsequent use in drug synthesis.

-

Procedure: The crude product can be purified by vacuum distillation or recrystallization to yield the final, high-purity 4-chloro-3-(trifluoromethyl)aniline. Purity can be confirmed by HPLC, GC-MS, and NMR.

-

Applications in Drug Development & Medicinal Chemistry Insights

The true value of these isomers lies in their application as building blocks for active pharmaceutical ingredients (APIs). The specific substitution pattern is chosen to optimize a drug candidate's Structure-Activity Relationship (SAR) and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

-